molecular formula C29H20ClN7O11S3 B1662426 Cibacron Blue CAS No. 84166-13-2

Cibacron Blue

Cat. No. B1662426
CAS RN: 84166-13-2
M. Wt: 774.2 g/mol
InChI Key: YKCWQPZFAFZLBI-UHFFFAOYSA-N
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Description

Cibacron Blue 3G-A, also known as Cibacron Blue, is an anionic anthraquinone dye . It is used in the textile industry and has shown tremendous protein binding capacity . It can readily be immobilized on a polymer containing a hydroxyl group .


Synthesis Analysis

Cibacron Blue 3GA dye consists of anthraquinone backbond linked to phenyl, triazine, and phenyl rings interconnected by C-N bonds and adorned by amine and sulfate functional moieties . It can be synthesized from commercially available bromaminic acid, an essential precursor to cibacron blue dye .


Molecular Structure Analysis

The molecular weight of Cibacron Blue is 774.16 g/mol . Its empirical formula is C29H20ClN7O11S3 .


Chemical Reactions Analysis

Cibacron Blue 3GA has been found to inhibit the R46 β-lactamase with a Ki value of 1.2 uM . It also interacts with (di)nucleotide-dependent enzymes and can be a standard tool for studying their active sites .


Physical And Chemical Properties Analysis

Cibacron Blue 3G-A appears as a dark blue powder . It is soluble in water . It has an absorbance maximum at 602 nm (in water) .

Scientific Research Applications

Inhibition of Otopetrin 1 (OTOP1)

  • Scientific Field : Physiology
  • Application Summary : Cibacron Blue 3G-A has been identified as a novel inhibitor of Otopetrin 1 (OTOP1), a proton channel . OTOP1 plays a role in detecting acidic stimuli in sour taste receptor cells and in the formation of otoconia in the inner ear .
  • Methods of Application : The inhibition of OTOP1 by Cibacron Blue 3G-A was evaluated using whole-cell patch clamp recordings, measuring proton currents of heterologously-expressed mouse OTOP1 .
  • Results : Cibacron Blue 3G-A inhibited OTOP1 currents in a concentration-dependent manner, with a 50% inhibitory concentration (IC50) of 5.0 μM and a Hill coefficient of 1.1 .

Affinity Chromatography

  • Scientific Field : Biochemistry
  • Application Summary : Cibacron Blue F3G-A and related dyes bind with considerable specificity and significant affinity to nucleotide-dependent enzymes . After fixation to an insoluble support, they are used as ligands in affinity chromatography .
  • Methods of Application : The dye is immobilized using an insoluble porous support matrix such as agarose . The interaction of Cibacron Blue F3G-A with enzymes is regarded as specific because the enzyme-dye complexes can be dissociated by low concentrations of competing natural ligands .
  • Results : This method has found wide application in the purification of enzymes .

Purification of Albumins and Interferons

  • Scientific Field : Biochemistry
  • Application Summary : Immobilized Cibacron Blue 3G is widely used in the purification of albumins and interferons . It also helps in removing albumins from protein fractions .
  • Methods of Application : The dye is immobilized and used for the purification or removal of albumins and interferons from samples .
  • Results : This method has been effective in purifying albumins and interferons .

Biomarker Harvesting Platforms

  • Scientific Field : Biotechnology
  • Application Summary : Cibacron Blue F3G-A has been used in the creation of microspheres containing iron oxide nanoparticles for biomarker harvesting . These platforms can provide important information about the physiological state of an organism .
  • Methods of Application : Magnetic functionality was introduced to cross-linked acrylamide-based particles via the in situ coprecipitation of iron oxide nanoparticles within the hydrogel particle interior. Cibacron Blue F3G-A was then incorporated onto the magnetic hydrogel scaffold .
  • Results : The dye-loaded magnetic particles sequestered a greater amount of lower molecular weight proteins from the test solution than was achieved using reference particles .

Ligands in Affinity Chromatography

  • Scientific Field : Biochemistry
  • Application Summary : Cibacron Blue F3G-A and related dyes are sulfonated compounds which bind with considerable specificity and significant affinity to nucleotide-dependent enzymes and to a series of other proteins . After fixation to appropriate insoluble supports, they find wide application as ligands in affinity chromatography .
  • Methods of Application : The dye is fixed to appropriate insoluble supports and used as ligands in affinity chromatography .
  • Results : This method has found wide application in the purification of enzymes .

Protein Harvesting

  • Scientific Field : Biotechnology
  • Application Summary : Cibacron Blue F3G-A has been used in the creation of microspheres containing iron oxide nanoparticles for protein harvesting . These particles sequestered a greater amount of lower molecular weight proteins from the test solution than was achieved using reference particles .
  • Methods of Application : Magnetic functionality was introduced to cross-linked acrylamide-based particles via the in situ coprecipitation of iron oxide nanoparticles within the hydrogel particle interior. Cibacron Blue F3G-A was then incorporated onto the magnetic hydrogel scaffold .
  • Results : In comparison to the magnetic hydrogel particles, magnetic hydrogel particles with incorporated Cibacron Blue F3G-A harvested 222% more lysozyme and 275.5% more aprotinin .

Safety And Hazards

Cibacron Blue 3G-A is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is not classified as a hazardous substance or mixture .

Future Directions

Cibacron Blue 3G-A has been employed in the textile industry for many years . Due to its protein binding capacity, it has been used as a ligand in affinity chromatography for the purification of proteins and enzymes . It was also reported to apply for the purification of biopolymers . Future research may focus on exploring its potential in other applications.

properties

IUPAC Name

1-amino-4-[4-[[4-chloro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCWQPZFAFZLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClN7O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233085
Record name 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cibacron Blue

CAS RN

84166-13-2
Record name Cibacron blue 3GA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084166132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cibacron Blue
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[(2-sulfophenyl)a mino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10- dioxo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,500
Citations
RJ Leatherbarrow, PD Dean - Biochemical Journal, 1980 - portlandpress.com
… and nmr studies of Cibacron Blue and/or bilirubin binding to … and Cibacron Blue is consistent with Cibacron Blue binding to … is little or no interaction of Cibacron Blue and the bilirubin-…
Number of citations: 177 portlandpress.com
S Subramanian, PD Ross - Critical Reviews in Biochemistry, 1984 - Taylor & Francis
… The dye Cibacron Blue F3GA has a high affinity for many proteins and enzymes. It has … As a prelude to realizing the full potential of the immobilized Cibacron Blue F3GA, an …
Number of citations: 196 www.tandfonline.com
G Alberghina, R Bianchini, M Fichera, S Fisichella - Dyes and Pigments, 2000 - Elsevier
… In this paper, we report the dimerization of Cibacron Blue F3GA (1), Levafix Blue EB (2) and Reactive Scarlet 017 (3) Methyl Orange (4), Basic Bue 3 (5), and Chicago Blue Sky (6). Dye …
Number of citations: 155 www.sciencedirect.com
G Kopperschläger, HJ Böhme, E Hofmann - Chromatography, 1982 - Springer
… Cibacron Blue F3G-A and related dyes are sulfonated polyaromatic compounds which bind … Initially, the interaction of Cibacron Blue F3G-A with enzymes was regarded as specific …
Number of citations: 124 link.springer.com
WJ Jankowski, W Von Muenchhausen, E Sulkowski… - Biochemistry, 1976 - ACS Publications
… , dextran substituted with Cibacron Blue F3GA: some proteins … This diversity of possible interactions made Cibacron Blue … interferons bind to Cibacron Blue F3GA under appropriate …
Number of citations: 157 pubs.acs.org
RS Beissner, FB Rudolph - Archives of Biochemistry and Biophysics, 1978 - Elsevier
Cibacron Blue 3G-A (I), the chromophore in Blue Dextran, its structural isomer Cibacron Brilliant Blue BR-P (II), and two other structural analogs (III, IV) were used to probe the …
Number of citations: 146 www.sciencedirect.com
AR Ashton, GM Polya - Biochemical Journal, 1978 - portlandpress.com
… Reactive Blue 2 (Cibacron Blue 3G-A) is a competitive inhibitor of bovine heart cyclic nucleotide phosphodiesterase (Ki 0.3AuM). The Ki increases with increasing temperature, …
Number of citations: 131 portlandpress.com
AA Abdelwahab, HM Lee, YB Shim - Analytica chimica acta, 2009 - Elsevier
A selective detection method for dopamine (DA) was developed by incorporating cibacron blue (F3GA) into poly-1,5-diaminonaphthalene (PDAN) layer. Scanning electron microscopy (…
Number of citations: 69 www.sciencedirect.com
ST Thompson, E Stellwagen - Proceedings of the National …, 1976 - National Acad Sciences
… such enzymes with the dye Cibacron blue F3GA in a spectral … chromophore of blue dextran, Cibacron blue F3GA, at the nucleo… of the interaction of Cibacron blue F3GA dye with several …
Number of citations: 255 www.pnas.org
E Ruckenstein, X Zeng - Journal of membrane science, 1998 - Elsevier
… Cibacron Blue. Leatherbarrow and Dean [42]and Gianazza and Arnaud 43, 44investigated the binding mechanism of serum albumin to Cibacron Blue F3GA–… on Cibacron Blue F3GA–…
Number of citations: 101 www.sciencedirect.com

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